molecular formula C7H2F4O2 B1586618 2,3,4,6-tetrafluorobenzoic Acid CAS No. 32890-92-9

2,3,4,6-tetrafluorobenzoic Acid

Cat. No. B1586618
Key on ui cas rn: 32890-92-9
M. Wt: 194.08 g/mol
InChI Key: JMVKZWLEXQRABZ-UHFFFAOYSA-N
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Patent
US08685977B2

Procedure details

To a mixture of MeCN (20 mL), water (10 mL), carbon tetrachloride (20 mL) was added (2,3,4,6-tetrafluorophenyl)methanol (1.50 g, 8.33 mmol), sodium periodate (8.91 g, 41.6 mmol) and finally ruthenium (III) chloride (345 mg, 1.67 mmol). The reaction was stirred at room temperature for 6 hours before the mixture was filtered through Arbocel washing the pad thouroughly with ethyl acetate and directly purified by silica gel column chromatography eluting with ethyl acetate to afford the title compound as a colourless oil (1.60 g, 100%).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
8.91 g
Type
reactant
Reaction Step Two
Quantity
345 mg
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
CC#N.O.[F:5][C:6]1[C:11]([F:12])=[C:10]([F:13])[CH:9]=[C:8]([F:14])[C:7]=1[CH2:15][OH:16].I([O-])(=O)(=O)=[O:18].[Na+]>[Ru](Cl)(Cl)Cl.C(Cl)(Cl)(Cl)Cl>[F:5][C:6]1[C:11]([F:12])=[C:10]([F:13])[CH:9]=[C:8]([F:14])[C:7]=1[C:15]([OH:18])=[O:16] |f:3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CC#N
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1F)F)F)CO
Name
Quantity
8.91 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
345 mg
Type
catalyst
Smiles
[Ru](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 6 hours before the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through Arbocel washing the pad thouroughly with ethyl acetate
CUSTOM
Type
CUSTOM
Details
directly purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=CC(=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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